3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile

Description

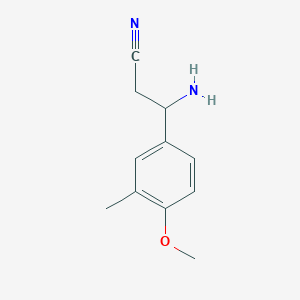

3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile is a β-amino nitrile derivative characterized by a phenyl ring substituted with a methoxy group at the 4-position and a methyl group at the 3-position. The nitrile (-CN) and β-amino (-NH₂) functional groups render it a versatile intermediate in pharmaceutical synthesis, particularly as a precursor for amides and carboxylic acids via enzymatic or chemical hydration . Its structural features influence reactivity, solubility, and biological activity, making it a subject of interest in medicinal chemistry and industrial applications.

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-amino-3-(4-methoxy-3-methylphenyl)propanenitrile |

InChI |

InChI=1S/C11H14N2O/c1-8-7-9(10(13)5-6-12)3-4-11(8)14-2/h3-4,7,10H,5,13H2,1-2H3 |

InChI Key |

PPSBPMIEANCAAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CC#N)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-methylbenzaldehyde and a suitable amine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at around 60-80°C.

Catalysts: Catalysts such as sodium cyanide or potassium cyanide are used to facilitate the formation of the nitrile group.

Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).

Major Products Formed

Oxidation: Oxidation of the compound can yield products like 3-(4-methoxy-3-methylphenyl)propanoic acid.

Reduction: Reduction can produce 3-amino-3-(4-methoxy-3-methylphenyl)propanamine.

Substitution: Substitution reactions can lead to various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile and related β-amino nitriles:

Key Observations:

Steric Effects: The 3-methyl group introduces steric hindrance, which may slow enzymatic or chemical reactions compared to less hindered analogs like 3a .

Enzymatic Reactivity: β-Amino nitriles like 3a and the target compound are efficiently converted to amides using nitrile hydratases (NHases) from Rhodococcus rhodochrous or Pseudomonas marginalis . However, bulkier substituents (e.g., 4-methoxy-3-methyl) may reduce conversion rates compared to simpler substituents (e.g., p-tolyl in 3a).

Chirality :

- The (3R)-configured fluoro analog highlights the role of stereochemistry in biological activity, suggesting that enantiomeric forms of the target compound (if chiral) may exhibit distinct pharmacological properties.

Physicochemical Properties

- Solubility : Methoxy and methyl groups likely increase lipophilicity compared to polar groups (e.g., -OH or -COOH). The chloro analog may exhibit lower solubility in aqueous systems due to its hydrophobic Cl substituent.

- Melting/Boiling Points : Bulky substituents (e.g., biphenyl groups in ) typically raise melting points, whereas smaller groups (e.g., methyl in 3a) result in lower melting ranges.

Biological Activity

3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by an amino group, a nitrile group, and a methoxy-substituted aromatic ring, allows it to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O, with a molecular weight of approximately 204.27 g/mol. The presence of functional groups such as the amino and nitrile groups significantly contributes to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C12H16N2O |

| Molecular Weight | 204.27 g/mol |

| Functional Groups | Amino (–NH2), Nitrile (–C≡N) |

| Aromatic Substituents | Methoxy (–OCH3), Methyl (–CH3) |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activity and influence cellular signaling pathways.

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors, potentially enhancing or inhibiting their function.

- π-π Interactions : The aromatic ring can participate in π-π stacking interactions, which are crucial for binding to various biological targets.

Biological Activity

Preliminary studies have indicated that this compound exhibits several biological activities:

Anticancer Activity

Research has shown that compounds with similar structures can act as inhibitors of cancer cell proliferation. For instance, studies using cell lines such as MCF-7 (breast cancer) demonstrated that related compounds exhibit significant growth inhibition.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 15.24 ± 2.08 | |

| SK-BR-3 | 16.22 ± 0.71 |

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The structural features allow it to interact selectively with specific enzymes involved in metabolic pathways or disease processes.

Case Studies

- In Vitro Studies : A study assessed the antiproliferative effects of various derivatives of propanenitriles against human cancer cell lines. The results indicated that modifications in the substituents significantly affected the potency and selectivity for cancer cells .

- Mechanistic Studies : Another study utilized Western blot analysis to evaluate the expression levels of key proteins involved in cell cycle regulation after treatment with related compounds. Results showed a dose-dependent decrease in oncogenic client proteins, suggesting a mechanism involving proteasomal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.